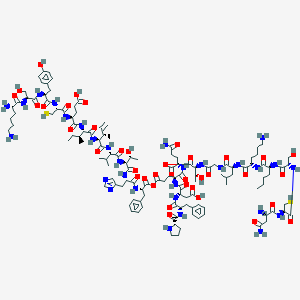![molecular formula C20H34N4O3 B238714 (2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid CAS No. 135630-95-4](/img/structure/B238714.png)
(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid, also known as Boc-Cl-AAP, is a synthetic amino acid derivative that has been widely used in scientific research. It is a modified form of glutamic acid, which is a non-essential amino acid that plays a crucial role in protein synthesis and metabolism.
Mécanisme D'action
(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid does not have any specific mechanism of action, as it is not a drug or a therapeutic agent. However, it can be used as a tool to study the biological activity of peptides and proteins, as well as their interactions with other molecules.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects on its own. However, it can be incorporated into peptides and proteins that may have various biochemical and physiological effects, depending on their structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid has several advantages for lab experiments, including its high purity, solubility, and stability. It can be easily incorporated into peptides and proteins using the SPPS method, which is a highly efficient and cost-effective technique. However, this compound has some limitations, including its high cost and limited availability.
Orientations Futures
There are several future directions for the use of (2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid in scientific research. One potential direction is the synthesis of novel peptides and proteins with enhanced biological activity and specificity. Another direction is the development of new methods for the synthesis of complex peptides and proteins using this compound as a building block. Additionally, this compound can be used to study the structure and function of proteins and peptides, as well as their interactions with other molecules.
Méthodes De Synthèse
(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid can be synthesized through a multi-step process that involves the reaction of glutamic acid with chloroacetyl chloride, followed by the protection of the amino group with a Boc (tert-butyloxycarbonyl) group. The final product is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid has been extensively used in scientific research as a building block for the synthesis of peptides and proteins. It is commonly used as an amino acid residue in the solid-phase peptide synthesis (SPPS) method, which is a powerful tool for the synthesis of complex peptides and proteins.
Propriétés
Numéro CAS |
135630-95-4 |
|---|---|
Formule moléculaire |
C20H34N4O3 |
Poids moléculaire |
180.59 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C5H9ClN2O3/c6-1-4(9)8-2-3(7)5(10)11/h3H,1-2,7H2,(H,8,9)(H,10,11)/t3-/m0/s1 |
Clé InChI |
FOJRYNHRKWPSMC-VKHMYHEASA-N |
SMILES isomérique |
C([C@@H](C(=O)O)N)NC(=O)CCl |
SMILES |
C(C(C(=O)O)N)NC(=O)CCl |
SMILES canonique |
C(C(C(=O)O)N)NC(=O)CCl |
Synonymes |
CADPA N(3)-(chloroacetyl)-2,3-diaminopropanoic acid N(3)-chloroacetyl-2,3-diaminopropanoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5S,6R,7R,9R,11E,13E,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B238635.png)
![5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B238638.png)


![N-[4-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B238658.png)








![2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238700.png)